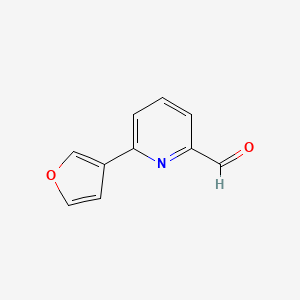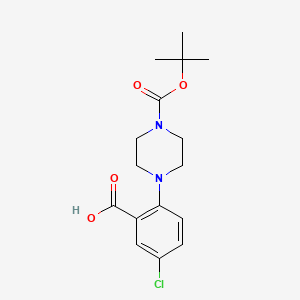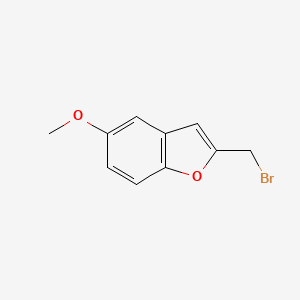
6-Furan-3-yl-pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Furan-3-yl-pyridine-2-carbaldehyde is a heterocyclic organic compound that features both a furan ring and a picolinaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Furan-3-yl-pyridine-2-carbaldehyde typically involves the formation of the furan ring followed by its attachment to the picolinaldehyde structure. One common method involves the Paal-Knorr synthesis, where 1,4-diketones are cyclized to form substituted furans . The furan ring can then be functionalized and coupled with picolinaldehyde through various organic reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Furan-3-yl-pyridine-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of furan-3-ylmethanol derivatives.
Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Furan-3-yl-pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Furan-3-yl-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity and the aldehyde group’s ability to form covalent bonds with biological molecules contribute to its biological activity. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to modulate biological processes .
Comparaison Avec Des Composés Similaires
5-(Hydroxymethyl)-2-furaldehyde (HMF): Known for its applications in sustainable chemistry and as a platform chemical for various derivatives.
2-Furoic acid: Used in the synthesis of pharmaceuticals and as a food preservative.
Furfuryl alcohol: Employed in the production of resins and as a solvent.
Uniqueness: 6-Furan-3-yl-pyridine-2-carbaldehyde stands out due to its combined structural features of a furan ring and a picolinaldehyde moiety, which confer unique reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
208110-90-1 |
|---|---|
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
6-(furan-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H |
Clé InChI |
FIUUSAJAVPIISC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=COC=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{4-[(2-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8481590.png)

![4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine](/img/structure/B8481603.png)


![10-Methyl-spiro[4.5]decan-6-one](/img/structure/B8481623.png)
![3-Pyridinecarboxylic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1h-imidazol-2-yl]-5-hydroxy-,methyl ester](/img/structure/B8481638.png)

